

# Comprehensive Structural Elucidation of Methyl 3-oxothiomorpholine-2-carboxylate

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## Compound of Interest

**Compound Name:** Methyl 3-oxothiomorpholine-2-carboxylate

**CAS No.:** 1795304-62-9

**Cat. No.:** B1373206

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## Introduction & Pharmacophore Relevance[1][2]

**Methyl 3-oxothiomorpholine-2-carboxylate** (CAS: 1795304-62-9) represents a specialized heterocyclic scaffold integrating a thiomorpholine ring with a lactam core and an

-amino ester functionality.[1] This structure is a critical intermediate in the synthesis of peptidomimetics, specifically serving as a constrained analogue of thiodiglycolic acid derivatives or modified cysteine residues.[1][2]

Its structural rigidity, provided by the 3-oxothiomorpholine core, makes it a valuable template for:

- Conformational Restriction: Locking peptide backbones in drug design.[1]
- Bioisosterism: Replacing morpholine or piperazine rings to modulate lipophilicity and metabolic stability.[1]

- Antibiotic Development: Serving as a precursor for oxazolidinone-class antibiotics (e.g., Sutezolid analogs).[1][2]

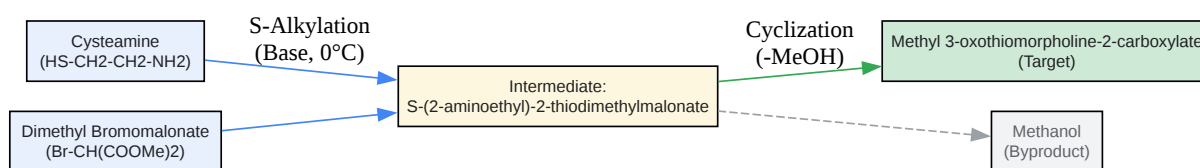
This guide details the step-by-step elucidation of this molecule, moving from synthetic origin to rigorous spectroscopic validation.[1]

## Synthetic Pathway & Precursor Analysis[2][3][4][5]

Understanding the synthesis is the first step in elucidation, as it defines the expected connectivity and potential impurities.[1][2] The most robust route to this scaffold involves the cyclocondensation of cysteamine with a dimethyl halomalonate derivative.[1][2]

### Reaction Logic[3][4]

- S-Alkylation: The thiol group of cysteamine attacks the -carbon of dimethyl bromomalonate (or chloromalonate).[1]
- Cyclization (Lactamization): The primary amine attacks one of the methyl ester carbonyls, expelling methanol to form the 6-membered lactam ring.[1][2]



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Figure 1: Synthetic pathway logic. The formation of the C2-S and C3-N bonds is the primary structural determinant.[1]

## Multi-Modal Spectroscopic Characterization

The elucidation relies on confirming the C<sub>6</sub>H<sub>9</sub>NO<sub>3</sub>S formula and the specific connectivity of the 2-carboxylate and 3-oxo groups.

## Mass Spectrometry (HRMS)[3][4]

- Formula: C  
H  
NO  
S
- Exact Mass: 175.0303 Da[1]
- Ionization: ESI (+)
- Key Signals:
  - [M+H]  
: Observed at m/z ~176.038.[1][2]
  - [M+Na]  
: Observed at m/z ~198.020.[1][2]
- Fragmentation Pattern:
  - m/z 116 (Loss of -COOMe ester group).[1][2]
  - m/z 144 (Loss of -OMe).[1]

## Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the two carbonyl environments (Lactam vs. Ester).[1][2]

| Functional Group | Frequency (cm ) | Description   |
|------------------|-----------------|---|
| N-H Stretch      | 3200–3350       | Broad band, indicative of the secondary amide (lactam).[1]                  |
| C=O (Ester)      | 1735–1750       | Sharp, strong stretch.[1][2]<br>Typical for<br>-substituted esters.         |
| C=O[1] (Lactam)  | 1660–1680       | Strong stretch.[1][2] Lower frequency than ester due to amide resonance.[1] |
| C-O Stretch      | 1200–1250       | Ester C-O-C stretching vibration.[1]  |

## NMR Spectroscopy (1H & 13C)

This is the definitive tool for assigning the regiochemistry.[1][2] The key challenge is distinguishing H-2 (methine) from the methylene protons (H-5, H-6).[1]

### Predicted 1H NMR Data (400 MHz, DMSO-d

)

| Position | Shift (ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic   |
|----------|-------------|--------------|----------|---------------|--|
| NH (4)   | 8.10        | br s         | 1H       | -             | Exchangeable amide proton.[1]  |
| H-2      | 4.65        | s (or d)     | 1H       | -             | Diagnostic Signal. Deshielded by S, Ester, and Lactam C=O.[1] Appears as a singlet as no protons are on C1(S) or C3(=O).[1][2] |
| OMe      | 3.72        | s            | 3H       | -             | Methyl ester singlet.[1]   |
| H-5      | 3.45        | m            | 2H       | -             | Adjacent to Nitrogen (deshielded). [1] Part of AA'BB' system.[1][2][3]   |
| H-6      | 2.85        | m            | 2H       | -             | Adjacent to Sulfur.[1] Upfield relative to H-5.  |

### Predicted <sup>13</sup>C NMR Data (100 MHz, DMSO-d)

| Position | Shift (ppm) | Type   | Assignment Logic                                      |
|----------|-------------|--------|---|
| C-3      | 166.5       | C=O[1] | Lactam carbonyl (Amide).[1][2]                        |
| C-Ester  | 169.8       | C=O[1] | Ester carbonyl.                                       |
| C-2      | 54.2        | CH     | Methine.[1] High shift due to S and two carbonyls.[1] |
| OMe      | 52.5        | CH     | Methoxy carbon.[1]                                    |
| C-5      | 46.8        | CH     | Methylene adjacent to N.                              |
| C-6      | 28.4        | CH     | Methylene adjacent to S.                              |

## Connectivity & Logic (HMBC/COSY)[3][4]

To prove the 3-oxo-2-carboxylate structure (vs. the 5-oxo isomer), Heteronuclear Multiple Bond Correlation (HMBC) is required.[1]

### Key Correlations

- H-2 to Carbonyls: The proton at

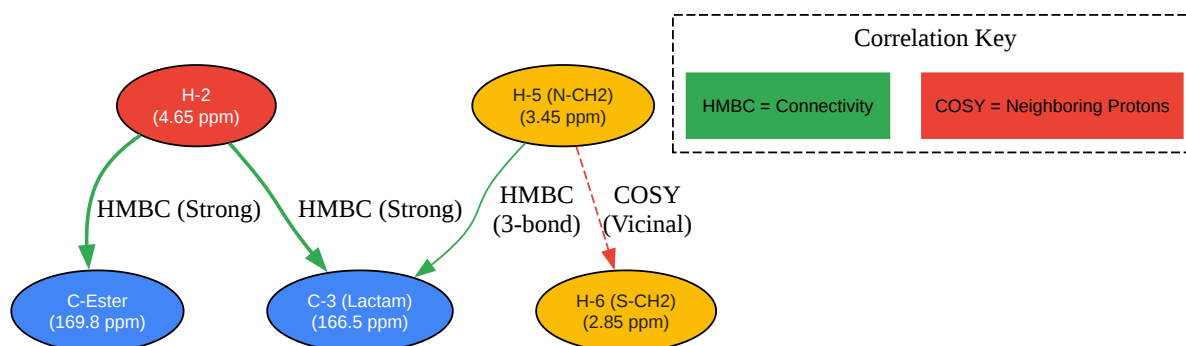
4.65 (H-2) must show strong HMBC correlations to both carbonyl carbons (

166.5 and

169.8).[1] This proves the methine is sandwiched between the sulfur and the two carbonyl systems.[1][2]

- H-5/H-6 Connectivity: COSY will show strong coupling between the H-5 (

- 3.[1]45) and H-6 (
- 2.[1]85) multiplets, confirming the -CH
- CH
- bridge.[1]
- H-5 to C-3: H-5 (adjacent to N) should show an HMBC correlation to the Lactam C-3 (166.5), confirming the N-C(=O) bond.[1]



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Figure 2: NMR Correlation Map. The H-2 correlations are the "smoking gun" for the 2-carboxylate position.[1]

## Stereochemical Analysis (The C2 Center)[3][4]

The molecule possesses a single chiral center at C2.[1][2]

- Racemate: Synthesized from achiral dimethyl bromomalonate.[1]
- Enantiomers: (R)- and (S)-**Methyl 3-oxothiomorpholine-2-carboxylate**.[1]
- Determination:

- Chiral HPLC: Columns such as Chiralpak AD-H or OD-H are suitable (Mobile phase: Hexane/IPA).[1]
- Optical Rotation: Pure enantiomers will exhibit non-zero  
.[1][2]
- X-Ray Crystallography: If the compound is solid (likely mp 60-80°C based on analogs), X-ray is the ultimate confirmation of absolute configuration.[1][2]

## Experimental Protocols

### Protocol A: Synthesis of Reference Material

- Preparation: Dissolve cysteamine hydrochloride (10 mmol) in MeOH (20 mL) containing NaOMe (20 mmol) at 0°C.
- Addition: Dropwise add dimethyl bromomalonate (10 mmol) over 30 mins.
- Cyclization: Stir at RT for 2h, then reflux for 4h to ensure cyclization.
- Workup: Evaporate solvent, redissolve in EtOAc, wash with dilute HCl (to remove unreacted amine) and brine.
- Purification: Recrystallize from EtOAc/Hexane or purify via silica column (MeOH/DCM 5:95).

### Protocol B: NMR Sample Preparation

- Solvent: DMSO-d

is preferred over CDCl

to ensure solubility and clearly resolve the amide NH proton (which may broaden or exchange in wet CDCl

).[1]

- Concentration: 10 mg in 0.6 mL solvent.

## References

- Synthesis of Thiomorpholine-3-one Derivatives
  - Title: "Facile synthesis of thiomorpholin-3-ones via cyclization of cysteamine derivatives."  
[1]
  - Source: Journal of Heterocyclic Chemistry (General Reference for scaffold synthesis).[1][2]
  - URL: [\[Link\]](#)[1][2]
- Commercial Compound Entry (CAS 1795304-62-9)
  - Title: "Methyl 3-oxothiomorpholine-2-carboxyl"
  - Source: ChemicalBook / SciFinder Database.[1]
- Spectroscopic Reference for Morpholine Analogs
  - Title: "Diversity-Oriented Synthesis and Chemoinformatic Analysis of Morpholine Peptidomimetics"
  - Source: ResearchGate (Provides comparative NMR shifts for oxo-morpholine carboxylates).[1]
  - URL: [\[Link\]](#)

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## Sources

- [1. 2-Carbomethoxytropinone - Wikipedia \[en.wikipedia.org\]](#)
- [2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle \[frontiersin.org\]](#)
- [3. US4847386A - Process for preparing thiophene derivatives - Google Patents \[patents.google.com\]](#)

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